molecular formula C4H4N4O3S B12863195 2-Oxo-2-((5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)amino)acetic acid

2-Oxo-2-((5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)amino)acetic acid

Cat. No.: B12863195
M. Wt: 188.17 g/mol
InChI Key: QYNIQIAZJPPLRM-UHFFFAOYSA-N
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Description

2-Oxo-2-((5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)amino)acetic acid is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-((5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)amino)acetic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-((5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents such as tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the triazole ring, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2-Oxo-2-((5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)amino)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Oxo-2-((5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)amino)acetic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler triazole derivative with similar chemical properties.

    5-Oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline: Another compound with a similar structure and potential biological activities.

Uniqueness

2-Oxo-2-((5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)amino)acetic acid is unique due to its specific combination of functional groups and the presence of both oxo and thioxo moieties

Properties

Molecular Formula

C4H4N4O3S

Molecular Weight

188.17 g/mol

IUPAC Name

2-oxo-2-[(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)amino]acetic acid

InChI

InChI=1S/C4H4N4O3S/c9-1(2(10)11)5-3-6-4(12)8-7-3/h(H,10,11)(H3,5,6,7,8,9,12)

InChI Key

QYNIQIAZJPPLRM-UHFFFAOYSA-N

Canonical SMILES

C1(=NC(=S)NN1)NC(=O)C(=O)O

Origin of Product

United States

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